Acetochlor esa

Vue d'ensemble

Description

Acetochlor ethanesulfonic acid is a metabolite of the herbicide acetochlor, which is widely used for controlling broadleaf and annual weeds in crops such as corn and soybeans. Acetochlor ethanesulfonic acid is formed through the degradation of acetochlor by microbial action, resulting in a more water-soluble and mobile compound .

Méthodes De Préparation

The preparation of acetochlor ethanesulfonic acid involves the degradation of acetochlor by microbial action. This process typically occurs in the environment, where acetochlor is broken down by microorganisms into its metabolites, including acetochlor ethanesulfonic acid . In laboratory settings, acetochlor ethanesulfonic acid can be synthesized by treating acetochlor with ethanesulfonic acid under controlled conditions .

Analyse Des Réactions Chimiques

Acetochlor ethanesulfonic acid undergoes various chemical reactions, including:

Oxidation: Acetochlor ethanesulfonic acid can be oxidized to form oxanilic acid derivatives.

Reduction: Reduction reactions can convert acetochlor ethanesulfonic acid into less oxidized forms.

Substitution: Substitution reactions can occur, where functional groups on the acetochlor ethanesulfonic acid molecule are replaced by other groups.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Acetochlor ethanesulfonic acid has several scientific research applications, including:

Environmental Studies: It is used to study the degradation pathways and environmental fate of acetochlor and other chloroacetanilide herbicides.

Analytical Chemistry: Acetochlor ethanesulfonic acid is used as a standard in analytical methods for detecting and quantifying herbicide residues in water and soil.

Mécanisme D'action

Acetochlor ethanesulfonic acid exerts its effects through various biochemical pathways. It is a long-chain fatty acid inhibitor that inhibits the growth of weed seedlings by interfering with pyrophosphorylase activity . Additionally, acetochlor ethanesulfonic acid can be metabolized by cytochrome P450 monooxygenase enzymes, which play a crucial role in its detoxification and metabolism in plants and animals .

Comparaison Avec Des Composés Similaires

Acetochlor ethanesulfonic acid is similar to other chloroacetanilide herbicide metabolites, such as:

- Alachlor ethanesulfonic acid

- Metolachlor ethanesulfonic acid

- Dimethenamid ethanesulfonic acid

- Flufenacet ethanesulfonic acid

- Propachlor ethanesulfonic acid

Compared to these similar compounds, acetochlor ethanesulfonic acid is unique in its specific degradation pathway and the environmental conditions under which it is formed .

Activité Biologique

Acetochlor ESA (ethylsulfonic acid) is a significant metabolite of the herbicide acetochlor, widely used in agriculture for controlling weeds in crops such as corn and soybeans. Understanding the biological activity of this compound is crucial for assessing its environmental impact and potential health risks.

Acetochlor is a chloroacetamide herbicide that undergoes transformation in the environment, leading to the formation of various metabolites, including this compound. Studies indicate that this compound is more persistent in the environment compared to its parent compound, which raises concerns regarding its accumulation and effects on non-target organisms.

Key Chemical Properties:

- Molecular Formula: C14H18ClN

- Molecular Weight: 253.75 g/mol

- Solubility: Highly soluble in water, facilitating its movement through soil and into water bodies.

Toxicological Studies

Research has demonstrated that this compound exhibits varying degrees of toxicity depending on the exposure levels and the species affected. A notable study assessed its effects on aquatic organisms, particularly focusing on marbled crayfish (Procambarus virginalis). The study's findings indicated significant impacts on growth, behavior, and oxidative stress responses at environmentally relevant concentrations.

Experimental Design

The study involved exposing juvenile crayfish to different concentrations of this compound (4.0 µg/L) and its combination with aminomethylphosphonic acid (AMPA). The following parameters were measured:

- Mortality Rates

- Growth Metrics

- Ontogenetic Development

- Behavioral Changes

- Oxidative Stress Responses

- Histological Changes

Table 1: Effects of this compound on Juvenile Crayfish

| Parameter | Control Group | This compound | AMPA | Combined AE + AMPA |

|---|---|---|---|---|

| Mortality (%) | 0 | 10 | 5 | 15 |

| Average Weight Gain (mg) | 8 | 5 | 6 | 4 |

| SOD Activity (U/mg protein) | 1.2 | 2.5 | 2.0 | 3.0 |

| GST Activity (U/mg protein) | 0.8 | 1.5 | 1.0 | 2.2 |

The study found that crayfish exposed to this compound showed significantly higher superoxide dismutase (SOD) and glutathione S-transferase (GST) activities compared to controls, indicating an oxidative stress response .

Carcinogenic Potential

The U.S. Environmental Protection Agency (EPA) has classified acetochlor as having "suggestive evidence of carcinogenic potential" based on studies showing increased tumor incidence in laboratory animals at high doses . However, this compound has been reported to be less potent than its parent compound, suggesting a need for further investigation into its long-term effects on human health and ecological systems.

Environmental Persistence

This compound's persistence in groundwater has been documented, with studies showing it frequently detected above regulatory limits in various states . Its movement through soil profiles indicates a potential risk for contamination of drinking water sources.

Table 2: Detection Patterns of this compound in Groundwater

| State | Detection Frequency (above 1 ppb) |

|---|---|

| Iowa | 30 |

| North Carolina | 25 |

| Nebraska | 15 |

| Illinois | 20 |

This data underscores the importance of monitoring this compound levels in agricultural regions to mitigate potential health risks associated with chronic exposure.

Propriétés

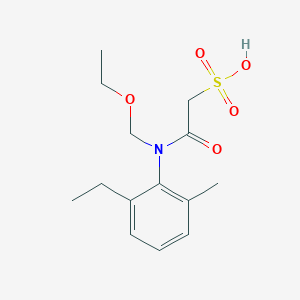

IUPAC Name |

2-[N-(ethoxymethyl)-2-ethyl-6-methylanilino]-2-oxoethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO5S/c1-4-12-8-6-7-11(3)14(12)15(10-20-5-2)13(16)9-21(17,18)19/h6-8H,4-5,9-10H2,1-3H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXAIQOCRALNGKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(COCC)C(=O)CS(=O)(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6037483 | |

| Record name | Acetochlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187022-11-3 | |

| Record name | Acetochlor ESA | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=187022-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetochlor ethanesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187022113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetochlor ESA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6037483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ACETOCHLOR ETHANESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7MV6SGC16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How prevalent is acetochlor ESA in groundwater?

A1: Studies show that this compound is commonly detected in groundwater, particularly in agricultural areas where acetochlor is used. One study found quantifiable residues of this compound in approximately 16% of groundwater samples analyzed, with concentrations at or above 1.0 µg/L. [] Another study in the Czech Republic found this compound to be one of the most commonly found pesticides in drinking water, often exceeding the reference value. []

Q2: Is this compound more persistent than acetochlor itself?

A2: Yes, research suggests that this compound is more persistent in the environment than its parent compound, acetochlor. [] While acetochlor dissipates rapidly from surface soils, this compound has been shown to leach into groundwater at higher rates and persist for longer periods. This highlights the importance of monitoring not just parent pesticides, but also their potentially more persistent degradation products.

Q3: What are the potential toxicological effects of this compound?

A3: While the research on this compound's toxicity is still developing, a study on marbled crayfish showed that exposure to this compound, both alone and in combination with aminomethylphosphonic acid (AMPA, a glyphosate metabolite), led to significant negative effects. These effects included reduced growth, altered gill morphology, and changes in antioxidant enzyme activity, suggesting potential for disruption of physiological processes. []

Q4: How is this compound formed?

A4: this compound is formed through the biodegradation of acetochlor in the environment. This process can occur through both aerobic and anaerobic pathways. Research has identified a specific sulfate-reducing bacterium, Cupidesulfovibrio sp. SRB-5, that can degrade acetochlor under anaerobic conditions, with this compound identified as one of the degradation intermediates. []

Q5: Can this compound be separated into its stereoisomers?

A5: Yes, this compound exists as four stereoisomers due to its chiral centers. Research has demonstrated that these stereoisomers can be separated using capillary zone electrophoresis (CZE), a technique that separates molecules based on their charge and size. This separation is possible due to the hindered rotation around the amide bond in this compound, leading to distinct chemical properties for each stereoisomer. []

Q6: What are the implications of this compound's presence in groundwater for drinking water quality?

A6: The frequent detection of this compound in groundwater, sometimes at concentrations exceeding regulatory limits, raises concerns about the safety of drinking water, especially in agricultural areas. [] While the health risks associated with chronic exposure to low levels of this compound are not fully understood, its presence highlights the need for:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.